Aminoinositol (myo-)
Overview
Description
Aminoinositol, specifically myo-inositol, is a naturally occurring compound that belongs to the inositol family. Inositols are polyols with a six-carbon ring structure where each carbon is hydroxylated. Myo-inositol is the most common and biologically significant isomer of inositol. It plays a crucial role in various cellular processes, including osmoregulation, signal transduction, and as a component of membrane phospholipids .
Mechanism of Action
Target of Action
Myo-inositol, a form of aminoinositol, plays a crucial role in various biological processes. It has been established as an important growth-promoting factor of mammalian cells and animals . It acts as a lipotropic factor and is involved as co-factors of enzymes and as messenger molecules in signal transduction .
Mode of Action
Myo-inositol interacts with its targets and brings about significant changes. It is involved in cellular signaling, bearing structural similarities to glucose . In different diseases, myo-inositol implements various strategies for therapeutic actions such as tissue-specific increase or decrease in inositol products, production of inositol phosphoglycans (IPGs), conversion of myo-inositol to D-chiro-inositol (DCI), modulation of signal transduction, and regulation of reactive oxygen species (ROS) production .
Biochemical Pathways
Myo-inositol is a key player in several biochemical pathways. It constitutes a component of membrane phospholipids and mediates osmoregulation . Its phosphorylated derivatives act as second messengers in signal transduction pathways . They also mediate the phosphorylation of proteins, participate in chromatin remodeling and gene expression, and facilitate mRNA export from the nucleus .
Pharmacokinetics
The pharmacokinetics of myo-inositol involves its endogenous synthesis and catabolism, transmembrane transport, intestinal adsorption, and renal excretion . After oral administration, the highest myo-inositol concentration is observed in the first hour in the serum . The concentration then begins to decrease, but even after 24 hours, its level remains higher than before the administration .
Result of Action
The administration of myo-inositol has been found to be therapeutic for a variety of ailments, from diabetes to cancer . It has been observed to decrease the multiplicity and size of surface tumors . Altered myo-inositol levels have been observed in the brains of patients with Alzheimer’s disease, those suffering from mental disorders, and suicide and stroke victims .
Action Environment
The action, efficacy, and stability of myo-inositol can be influenced by various environmental factors. Genetic mutations in genes coding for proteins of myo-inositol synthesis and transport, competitive processes with structurally similar molecules, and the administration of specific drugs that cause a central depletion of myo-inositol can lead to a reduction of inositol levels .
Biochemical Analysis
Biochemical Properties
Myo-inositol is involved in several biochemical reactions. It acts as a growth-promoting factor for mammalian cells and animals . It functions as a lipotropic factor and is involved as co-factors of enzymes and as messenger molecules in signal transduction . It is also a precursor of phosphoinositides, which are part of the phosphatidylinositol (PI) signal transduction pathway . One of the key enzymes in myo-inositol biosynthesis is L-myo-inositol-1-phosphate synthase (MIPS), which converts glucose-6-phosphate to myo-inositol-1-phosphate .
Cellular Effects
Myo-inositol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, myo-inositol deficiency leads to intestinal lipodystrophy in animals and “inositol-less death” in some fungi . Altered myo-inositol levels have been observed in the brains of patients with Alzheimer’s disease, mental disorders, and suicide and stroke victims .
Molecular Mechanism
Myo-inositol exerts its effects at the molecular level through various mechanisms. It is involved in the modulation of signal transduction and the regulation of reactive oxygen species (ROS) production . Its phosphorylated derivatives act as second messengers in signal transduction pathways, mediate phosphorylation of proteins, participate in chromatin remodeling and gene expression, and facilitate mRNA export from the nucleus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of myo-inositol can change over time. For instance, the plasma profile of the myo-inositol concentration shows a rapid decline over time, possibly due to the metabolism of this compound . Even after 24 hours, its level remains higher than before administration .
Dosage Effects in Animal Models
The effects of myo-inositol vary with different dosages in animal models. In a study where Wistar-type rats received 2 g/kg of inositol as a solution in distilled water by oral gavage, the highest myo-inositol concentration was observed in the first hour after oral administration in the serum of all tested rats . There was no significant evidence of harm from the dosage during the study .
Metabolic Pathways
Myo-inositol is involved in several metabolic pathways. It constitutes a component of membrane phospholipids and mediates osmoregulation . It is also involved in the synthesis of L-ascorbic acid (L-AsA) and partial cell wall polysaccharides by regulating the content of myo-inositol .
Transport and Distribution
Myo-inositol is transported and distributed within cells and tissues through active transport from the periphery . There are two sodium/myo-inositol transporters (SMIT1, SMIT2) that may be responsible for regulating brain inositol levels .
Subcellular Localization
The subcellular localization of myo-inositol is primarily on the endoplasmic reticulum . This finding supports previous suggestions of an alternative non-vacuolar InsP3-sensitive calcium store in plant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myo-inositol can be synthesized through several methods. One common approach involves the hydrolysis of phytate, a naturally occurring compound found in plants. This process typically requires acidic or enzymatic conditions to break down phytate into myo-inositol . Another method involves the use of recombinant Escherichia coli strains that have been metabolically engineered to produce myo-inositol from glucose.
Industrial Production Methods: Industrial production of myo-inositol often involves the extraction from corn kernels. The process includes precipitation and hydrolysis of crude phytate to obtain myo-inositol. This method is widely used due to the abundance of phytate in corn and the relatively simple extraction process .
Chemical Reactions Analysis
Types of Reactions: Myo-inositol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the formation of its derivatives, which have significant biological functions.
Common Reagents and Conditions:
Oxidation: Myo-inositol can be oxidized using reagents such as nitric acid or potassium permanganate under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur in the presence of catalysts or under specific pH conditions to replace hydroxyl groups with other functional groups
Major Products: The major products formed from these reactions include various inositol phosphates and inositol lipids, which play crucial roles in cellular signaling and metabolism .
Scientific Research Applications
Comparison with Similar Compounds
- Scyllo-inositol
- Muco-inositol
- D-chiro-inositol
- L-chiro-inositol
- Neo-inositol
Myo-inositol’s unique properties and extensive involvement in various biological processes make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
6-aminocyclohexane-1,2,3,4,5-pentol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h1-6,8-12H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXPBLLUBGYJGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326612 | |
Record name | NSC632482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4933-84-0 | |
Record name | NSC275619 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC632482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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